molecular formula C26H22N4O3S B2891175 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 946330-10-5

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2891175
CAS No.: 946330-10-5
M. Wt: 470.55
InChI Key: ALHBGBXBVIYGQL-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a combination of indole, triazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with the synthesis of the indole derivative through Fischer indole synthesis.

    Triazole Formation: The indole derivative is then reacted with a suitable hydrazine derivative to form the triazole ring.

    Thioether Linkage: The triazole compound is then linked to a methoxyphenyl ethanone through a thioether bond formation, often using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the triazole ring and the carbonyl group of the ethanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes and receptors due to its structural features.

Medicine

In medicinal chemistry, it is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole rings can engage in hydrogen bonding and π-π interactions, while the methoxyphenyl groups may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
  • 2-((5-(1H-indol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylphenyl)ethanone

Uniqueness

The presence of methoxy groups in 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone distinguishes it from similar compounds, potentially altering its electronic properties and biological activity.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-19-11-7-17(8-12-19)24(31)16-34-26-29-28-25(22-15-27-23-6-4-3-5-21(22)23)30(26)18-9-13-20(33-2)14-10-18/h3-15,27H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBGBXBVIYGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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